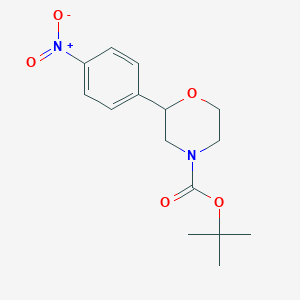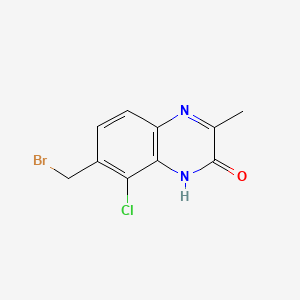
Methyl 2-(acetyloxy)-5-nitrobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(acetyloxy)-5-nitrobenzoate is an organic compound that belongs to the class of esters It is characterized by the presence of an acetyloxy group and a nitro group attached to a benzoate moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(acetyloxy)-5-nitrobenzoate typically involves the esterification of 2-hydroxy-5-nitrobenzoic acid with acetic anhydride in the presence of a catalyst such as pyridine. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions and improves the yield and purity of the product. The use of automated systems also reduces the risk of human error and increases efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(acetyloxy)-5-nitrobenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The acetyloxy group can be substituted with other nucleophiles, such as amines or alcohols, under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases such as triethylamine.
Major Products Formed
Hydrolysis: 2-hydroxy-5-nitrobenzoic acid and methanol.
Reduction: Methyl 2-(acetyloxy)-5-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2-(acetyloxy)-5-nitrobenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of Methyl 2-(acetyloxy)-5-nitrobenzoate involves its interaction with specific molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The acetyloxy group can also participate in esterification reactions with proteins and other biomolecules, potentially altering their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(acetyloxy)-4-nitrobenzoate
- Methyl 2-(acetyloxy)-3-nitrobenzoate
- Methyl 2-(acetyloxy)-6-nitrobenzoate
Uniqueness
Methyl 2-(acetyloxy)-5-nitrobenzoate is unique due to the specific positioning of the nitro group on the benzene ring, which can influence its reactivity and interaction with other molecules. This positional isomerism can result in different chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
61294-22-2 |
|---|---|
Formule moléculaire |
C10H9NO6 |
Poids moléculaire |
239.18 g/mol |
Nom IUPAC |
methyl 2-acetyloxy-5-nitrobenzoate |
InChI |
InChI=1S/C10H9NO6/c1-6(12)17-9-4-3-7(11(14)15)5-8(9)10(13)16-2/h3-5H,1-2H3 |
Clé InChI |
INIJGNQXBDBHIY-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)OC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(Trifluoromethyl)-4,5,6,7-tetrahydrothieno[3,2-C]pyridine](/img/structure/B13929142.png)
![4-bromo-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide](/img/structure/B13929143.png)








![1,8-Diazaspiro[4.5]decane,3-bromo-1,8-bis(phenylmethyl)-](/img/structure/B13929208.png)


